molecular formula C7H8Cl3NO2 B130727 trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester CAS No. 77627-82-8

trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester

Cat. No.: B130727
CAS No.: 77627-82-8
M. Wt: 244.5 g/mol
InChI Key: NERUESRQTJURBD-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester is a chemical compound known for its unique structural properties and applications in various fields of scientific research. This compound is characterized by the presence of a trichloroethyl group attached to a butadienylcarbamate moiety, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester typically involves the reaction of 2,2,2-trichloroethanol with buta-1,3-dien-1-yl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions

trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trichloroethyl group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide in methanol at reflux conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl and amino groups.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester involves its interaction with specific molecular targets, leading to the modification of functional groups. The trichloroethyl group acts as a protecting group, which can be selectively cleaved under specific conditions, allowing for controlled modification of the target molecules. The pathways involved include nucleophilic substitution and elimination reactions, which facilitate the introduction or removal of functional groups.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloroethyl chloroformate: Used as a protecting reagent for hydroxyl and amino groups.

    2,2,2-Trichloroethanol: Employed as a protecting group for acids and acetals.

    2,2,2-Trichloroethyl acetate: Utilized in organic synthesis for the protection of functional groups.

Uniqueness

trans-N-(1E)-1,3-Butadien-1-yl-carbamic Acid 2,2,2-Trichloroethyl Ester is unique due to its combination of a trichloroethyl group with a butadienylcarbamate moiety, providing enhanced reactivity and selectivity in chemical reactions. This makes it a valuable reagent in synthetic chemistry and various research applications.

Properties

IUPAC Name

2,2,2-trichloroethyl N-[(1E)-buta-1,3-dienyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl3NO2/c1-2-3-4-11-6(12)13-5-7(8,9)10/h2-4H,1,5H2,(H,11,12)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERUESRQTJURBD-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=CNC(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C/C=C/NC(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502080
Record name 2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77627-82-8
Record name 2,2,2-Trichloroethyl (1E)-buta-1,3-dien-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of 2,2,2-Trichloroethyl trans-1,3-Butadiene-1-carbamate in organic synthesis?

A1: 2,2,2-Trichloroethyl trans-1,3-Butadiene-1-carbamate is a valuable reagent in Diels-Alder reactions. [] This compound exhibits regio- and stereoselectivity, meaning it preferentially reacts at specific positions and in a specific orientation, leading to the controlled formation of desired products. [] This control is crucial for synthesizing complex molecules with defined stereochemistry, which is particularly important in fields like medicinal chemistry.

Q2: What are the key structural features of 2,2,2-Trichloroethyl trans-1,3-Butadiene-1-carbamate revealed by spectroscopic data?

A2: The provided spectroscopic data offers insights into the structure:

  • IR (KBr): The peaks at 3350 cm−1, 1710 cm−1, and 1540 cm−1 indicate the presence of N-H stretching (from carbamate), C=O stretching (from carbamate), and C=C stretching (from diene), respectively. []
  • 1H NMR (CDCl3): The multiplets between 7.0-4.8 ppm correspond to the protons on the diene system, highlighting its presence. The singlet at 4.68 ppm is characteristic of the CH2 group adjacent to the trichloromethyl group. []
  • 13C NMR: The signals at 150.7 and 132.8 ppm confirm the presence of the two sp2 hybridized carbons in the carbamate group. The signals between 124.9 and 112.7 ppm correspond to the four carbons of the diene system. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.